Woodfordin B is a complex polyphenolic compound primarily derived from the plant species Woodfordia fruticosa. It is characterized by its extensive molecular structure, which includes multiple hydroxyl groups and aromatic rings, contributing to its unique chemical properties. The molecular formula of Woodfordin B is , and it possesses a high molecular weight of approximately 1725.2 grams per mole. This compound is part of a larger class of compounds known as ellagitannins, which are known for their antioxidant properties and potential health benefits.
These reactions are essential for modifying the compound's structure, which can enhance its biological activities.
Woodfordin B exhibits significant biological activities, primarily attributed to its antioxidant properties. It has been shown to:
These biological activities make Woodfordin B a subject of interest in pharmacological research.
The synthesis of Woodfordin B can be achieved through several methods:
Woodfordin B has several applications across different fields:
Research on interaction studies involving Woodfordin B focuses on its effects on various biological systems. Key findings include:
These interactions highlight the compound's potential utility in health-related applications.
Woodfordin B shares similarities with other polyphenolic compounds. Notable similar compounds include:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Woodfordin A | C75H56O48 | Antioxidant and anti-inflammatory |
| Oenothein B | C42H46O20 | Strong antioxidant and antitumor |
| Isoschimacoalin-A | C30H34O10 | Antimicrobial and anti-inflammatory |
While these compounds exhibit overlapping biological activities, Woodfordin B is distinguished by its broader range of effects and complex structure. Its higher degree of polymerization compared to Oenothein B and Isoschimacoalin-A contributes to its unique properties and potential applications in various fields .
Woodfordin B represents a distinctive member of the macrocyclic ellagitannin family, characterized by its complex dimeric structure and substantial molecular weight [2]. The compound exhibits the molecular formula Carbon seventy-five Hydrogen fifty-four Oxygen forty-eight (Chemical notation: C75H54O48), with a molecular weight of 1722.18 Daltons, distinguishing it from its structural analog Woodfordin A which possesses a slightly different formula of Carbon seventy-five Hydrogen fifty-six Oxygen forty-eight [3].
The molecular architecture of Woodfordin B is fundamentally constructed around two glucose core units that are interconnected through oxidative coupling mechanisms [4]. This dimeric ellagitannin displays a macrocyclic framework that results from the formation of carbon-carbon bonds between galloyl groups, a characteristic biosynthetic process that distinguishes ellagitannins from other polyphenolic compounds [5] [6]. The structural backbone comprises hexahydroxydiphenoyl (HHDP) units that bridge specific positions on the glucose moieties, creating the rigid macrocyclic scaffold essential for the compound's stability and biological activity [4].
The stereochemical features of Woodfordin B are particularly notable in the configuration of its hexahydroxydiphenoyl groups [8] [9]. The axial chirality of these HHDP units follows predictable patterns based on their bridging positions on the glucose cores [8] [10]. When HHDP groups bridge between the second and third oxygen positions (2,3-position) or the fourth and sixth oxygen positions (4,6-position) of the glucose ring, they predominantly exhibit S-configuration axial chirality [9] [10]. This stereochemical arrangement is crucial for the compound's three-dimensional structure and influences its interaction with biological targets [6] [11].
The glucose cores in Woodfordin B adopt specific conformational arrangements that contribute to the overall macrocyclic structure [4]. Each glucose unit maintains a chair conformation, with the HHDP bridges constraining the rotational freedom and creating a relatively rigid molecular framework [6] [11]. This conformational rigidity is characteristic of macrocyclic ellagitannins and distinguishes them from their monomeric counterparts [12] [13].
The nuclear magnetic resonance spectroscopic analysis of Woodfordin B reveals characteristic patterns that confirm its dimeric ellagitannin structure [4] [14]. Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) spectroscopy of Woodfordin B typically displays signals in the aromatic region between 6.0 and 7.5 parts per million, corresponding to the numerous phenolic protons present in the galloyl and hexahydroxydiphenoyl groups [4] [14]. The glucose proton signals appear in the range of 3.7 to 5.9 parts per million, with anomeric protons showing characteristic coupling patterns that confirm the glycosidic linkages [14] [15].
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in elucidating the complete structure of Woodfordin B [14] [16]. These advanced spectroscopic methods provide crucial information about through-bond and through-space interactions, respectively, allowing for the determination of the macrocyclic connectivity and stereochemical relationships [16] [17]. The Nuclear Overhauser Effect Spectroscopy data particularly helps in confirming the spatial proximity of specific protons within the rigid macrocyclic framework [16] [17].
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with carbonyl carbons of the ester groups appearing in the range of 165-170 parts per million [18] [19]. The aromatic carbons of the phenolic rings resonate between 110-160 parts per million, while the glucose carbons appear in the typical range of 60-100 parts per million [18] [19]. The multiplicity and chemical shift patterns observed in the 13C Nuclear Magnetic Resonance spectrum are consistent with the proposed dimeric structure [15] [18].
Mass spectrometric analysis of Woodfordin B employs various ionization techniques to characterize the molecular ion and fragmentation patterns [2] [3]. Electrospray ionization mass spectrometry typically generates molecular ion peaks that correspond to the calculated molecular weight of 1722.18 Daltons [2] [3]. The compound can be detected in both positive and negative ion modes, with negative mode often providing better sensitivity for polyphenolic compounds [20].
Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that support the structural assignment of Woodfordin B [21] [20]. The primary fragmentation pathways involve the loss of galloyl units (152 Daltons) and glucose moieties (162 Daltons), which are common fragmentation patterns observed for ellagitannins [21] [20]. Secondary fragmentation often produces smaller phenolic fragments that can be used to confirm the presence of specific structural units within the molecule [21] [20].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula of Woodfordin B [2] [3]. The isotope pattern observed in the mass spectrum is consistent with the calculated isotope distribution for the proposed molecular formula, providing additional confidence in the structural assignment [20].
Infrared spectroscopic analysis of Woodfordin B reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [22] [23]. The broad absorption band observed around 3300-3500 reciprocal centimeters corresponds to the numerous hydroxyl groups present in the phenolic rings and glucose moieties [22] [23]. This broad band is characteristic of hydrogen-bonded hydroxyl groups, which are prevalent in polyphenolic compounds [24].
The carbonyl stretching vibrations of the ester groups appear as strong absorption bands in the range of 1700-1750 reciprocal centimeters [22] [23]. These bands are diagnostic for the presence of galloyl ester linkages that connect the phenolic units to the glucose cores [22] [24]. The aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 reciprocal centimeters, confirming the presence of the multiple benzene rings in the structure [22] [23].
The fingerprint region below 1300 reciprocal centimeters contains numerous absorption bands that are characteristic of the specific structural arrangement of Woodfordin B [22] [23]. These bands arise from various bending and stretching vibrations of the carbon-oxygen and carbon-carbon bonds within the macrocyclic framework [24].
Woodfordin B belongs to a specialized class of macrocyclic ellagitannins that includes several structurally related compounds such as Oenothein B, Camelliin B, and Woodfordin C [6] [25] [12]. These compounds share the common structural feature of macrocyclic frameworks formed through oxidative coupling of ellagitannin monomers, yet each displays unique structural characteristics that distinguish them from one another [6] [11] [12].
Table 1: Comparative Structural Data of Macrocyclic Ellagitannins
| Compound | Molecular Formula | Molecular Weight (Da) | Glucose Units | HHDP Groups | Macrocyclic Type |
|---|---|---|---|---|---|
| Woodfordin B | C75H54O48 | 1722.18 | 2 | 4 | Dimeric [3] |
| Oenothein B | C82H50O52 | 1567.2 | 2 | 4 | Dimeric [12] [26] |
| Camelliin B | C75H52O48 | 1720.16 | 2 | 4 | Dimeric [25] [27] |
| Woodfordin C | C75H52O48 | 1720.16 | 2 | 4 | Dimeric [28] [29] |
Oenothein B represents the archetypal macrocyclic ellagitannin dimer, first characterized in 1990 and serving as a structural template for understanding this class of compounds [12] [30] [13]. The macrocyclic structure of Oenothein B is formed through double carbon-oxygen coupling between two molecules of Tellimagrandin I, creating a rigid framework with limited rotational flexibility [6] [12]. This structural rigidity is a defining characteristic that Oenothein B shares with Woodfordin B, though the specific connectivity patterns differ between the two compounds [12] [13].
Camelliin B exhibits a molecular formula identical to Woodfordin C but distinct from Woodfordin B, highlighting the structural diversity possible within this compound class [25] [27]. The primary structural difference between Woodfordin B and Camelliin B lies in the specific positions of the galloyl groups and the connectivity patterns of the macrocyclic bridges [25] [27]. Both compounds maintain the characteristic dimeric structure with two glucose cores, but the arrangement of the phenolic substituents creates distinct three-dimensional architectures [25].
The comparative analysis reveals that macrocyclic ellagitannins demonstrate remarkable structural diversity despite sharing common biosynthetic origins [6] [11] [31]. The differences in molecular weight between Woodfordin B (1722.18 Daltons) and compounds like Camelliin B and Woodfordin C (1720.16 Daltons) reflect variations in the degree of hydroxylation and the specific arrangement of functional groups [3] [25]. These structural variations directly influence the biological activities and physicochemical properties of each compound [6] [11].
The hexahydroxydiphenoyl groups in all these macrocyclic ellagitannins exhibit similar stereochemical preferences, with the axial chirality determined by the bridging positions on the glucose cores [8] [9] [10]. However, the overall three-dimensional arrangement of these groups within the macrocyclic framework creates unique molecular shapes that can be distinguished through advanced spectroscopic techniques [6] [11] [16].
The biosynthesis of Woodfordin B follows the well-characterized hydrolyzable tannin biosynthetic pathway, which branches directly from the shikimate pathway [1] [2]. This complex biochemical process involves multiple enzymatic steps that convert simple precursors into the sophisticated dimeric ellagitannin structure characteristic of Woodfordin B.
The initial step in Woodfordin B biosynthesis involves the formation of gallic acid from 3-dehydroshikimic acid, a shikimate pathway intermediate. This conversion is catalyzed by bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs), which represent the committed step directing carbon flow toward hydrolyzable tannin production [1]. These enzymes, with molecular weights ranging from 45-55 kilodaltons, exhibit high substrate specificity and optimal activity under physiological pH conditions.
Following gallic acid formation, UDP glycosyltransferases (UGTs), specifically UGT84A22, catalyze the esterification of gallic acid with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose) [1] [3]. This glucosyltransferase, approximately 55-60 kilodaltons in size, requires UDP-glucose as a co-substrate and exhibits optimal activity between pH 6.0 and 8.0. The formation of β-glucogallin represents a crucial branch point, as this compound serves as both the primary galloyl donor and structural backbone for subsequent tannin elaboration.
The conversion of β-glucogallin to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) occurs through a series of position-specific galloylation reactions catalyzed by galloyltransferases [4]. These enzymes, including serine carboxypeptidase-like acyltransferases (SCPL-ATs), utilize β-glucogallin as the galloyl donor in sequential transfer reactions. The SCPL-AT enzymes involved in this process exist as high molecular weight complexes (241-121 kilodaltons) and may function as heterodimers or multimeric assemblies [3].
The critical transformation from gallotannin to ellagitannin occurs through laccase-catalyzed oxidative coupling reactions. Laccase-like phenol oxidases, with molecular weights around 160 kilodaltons (composed of four 40-kilodalton subunits), catalyze the stereospecific and regiospecific oxidative coupling between adjacent galloyl groups to form hexahydroxydiphenoyl (HHDP) groups [4] [5]. This enzymatic process requires molecular oxygen as a co-substrate and produces tellimagrandin II as the first monomeric ellagitannin in the pathway.
The final step in Woodfordin B biosynthesis involves the dimerization of monomeric ellagitannins through intermolecular oxidative coupling reactions. Specialized tellimagrandin II oxidoreductases, also members of the laccase family, catalyze these dimerization reactions with high substrate specificity [5]. These enzymes, approximately 160 kilodaltons in molecular weight, exhibit optimal activity at pH 5.2 and demonstrate remarkable stability under acidic conditions.
| Enzyme | Function | Product | Molecular Weight (kDa) |
|---|---|---|---|
| Dehydroquinate dehydratase/Shikimate dehydrogenase (DQD/SDH) | Converts 3-dehydroshikimic acid to gallic acid | Gallic acid | ~45-55 |
| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT/UGT84A22) | Forms β-glucogallin from gallic acid and UDP-glucose | β-glucogallin (1-O-galloyl-β-D-glucose) | ~55-60 |
| β-glucogallin:β-glucogallin galloyltransferase | Sequential galloylation to form pentagalloylglucose | Pentagalloylglucose | ~400 |
| Serine carboxypeptidase-like acyltransferase (SCPL-AT) | Galloyltransfer to various acceptor molecules | Galloylated derivatives | ~241-121 |
| Laccase-like phenol oxidase | Oxidative coupling of galloyl groups to form HHDP units | Tellimagrandin II (first ellagitannin) | ~160 (4 subunits of 40) |
| Tellimagrandin II oxidoreductase | Dimerization of monomeric ellagitannins | Dimeric ellagitannins (e.g., cornusiin E) | ~160 |
Woodfordin B exhibits distinct tissue-specific accumulation patterns within Woodfordia fruticosa, with the highest concentrations found in floral tissues [6] [7] [8]. The flowers represent the primary site of Woodfordin B biosynthesis and storage, with particularly high concentrations observed in the calyx tissues and petal cells [9]. This preferential accumulation in reproductive tissues aligns with the defensive function of hydrolyzable tannins against herbivory and pathogen attack during the vulnerable flowering period.
Within floral tissues, Woodfordin B demonstrates specific cellular localization patterns. Histochemical analyses reveal that the compound primarily accumulates in epidermal and sub-epidermal cell layers of the calyx tube [9]. The tissue differentiation includes an abaxial spongy parenchyma in the upper three-quarters of the calyx tube and an adaxial palisade layer, both of which serve as storage sites for hydrolyzable tannins including Woodfordin B.
Foliar tissues represent the secondary site of Woodfordin B accumulation, though concentrations remain significantly lower than in flowers [10] [11]. Within leaves, the compound localizes predominantly in epidermal cells and cortical tissues, with sporadic distribution throughout the mesophyll. The cellular distribution pattern shows preferential accumulation in large vacuoles of epidermal cells, while cortical cells contain the compound in smaller, more concentrated vacuole-like structures arranged around the cell periphery [12].
Bark tissues exhibit minimal Woodfordin B content, with compounds primarily restricted to outer bark layers [11]. The low concentrations in these tissues reflect the limited biosynthetic capacity of non-photosynthetic tissues and the preferential allocation of carbon resources to active metabolic sites. Similarly, stem tissues demonstrate very low Woodfordin B levels, with trace amounts detected primarily in cortical regions.
Root tissues show the least accumulation of Woodfordin B among all plant organs examined [13]. When present, the compound localizes to root cap cells and epidermal regions, mirroring the pattern observed in other plant species where hydrolyzable tannins concentrate in protective surface tissues. The minimal root accumulation suggests that Woodfordin B synthesis is primarily associated with above-ground plant parts exposed to environmental stresses.
| Tissue Type | Woodfordin B Content | Other Woodfordins Present | Cellular Localization |
|---|---|---|---|
| Flowers | High (primary accumulation site) | A, C, D, E, F, G, H, I | Predominantly in calyx tissue and petal cells |
| Leaves | Moderate | C (woodfruticosin) | Epidermal and sub-epidermal layers |
| Bark | Low | Minor amounts | Outer bark layers |
| Stems | Very low | Trace amounts | Cortical tissue |
| Roots | Minimal | Not detected | Root cap and epidermal cells |
Environmental factors significantly influence Woodfordin B production in Woodfordia fruticosa, with multiple abiotic parameters affecting both the quantity and quality of tannin accumulation [14] [15] [16]. These environmental modulators operate through complex molecular mechanisms that regulate gene expression, enzyme activity, and metabolic flux through the hydrolyzable tannin biosynthetic pathway.
Temperature represents a primary environmental modulator of Woodfordin B production, with optimal synthesis occurring at moderate temperatures between 25-30°C [17] [14]. Research demonstrates that elevated temperatures generally increase tannin production, likely through enhanced enzyme activity and upregulated gene expression of key biosynthetic enzymes [15]. However, extreme temperature stress can negatively impact production by disrupting cellular metabolism and enzyme stability. The temperature response involves transcriptional activation of phenylpropanoid pathway genes and increased metabolic flux toward secondary metabolite production.
Water availability exerts profound effects on Woodfordin B accumulation, with drought stress consistently enhancing tannin content across multiple plant systems [14] [15] [16]. Under water-limited conditions, Woodfordia fruticosa increases carbon allocation to defense compounds, including hydrolyzable tannins, as part of a stress response strategy. The molecular mechanism involves osmotic stress-triggered activation of phenolic biosynthetic pathways and enhanced expression of stress-responsive transcription factors that regulate tannin gene networks. Conversely, abundant water availability tends to reduce tannin concentrations while promoting vegetative growth.
Light intensity profoundly influences Woodfordin B biosynthesis, with direct sunlight exposure for six or more hours daily maximizing compound production [17] [16]. Light-dependent transcriptional activation of key enzymes in the shikimate and phenylpropanoid pathways underlies this response. Photosynthetic carbon fixation provides the necessary precursors for tannin synthesis, while light-responsive regulatory elements in biosynthetic gene promoters directly link light perception to metabolic output. Ultraviolet radiation exposure particularly enhances tannin production as part of the plant's photoprotective response.
Soil nutrient availability demonstrates an inverse relationship with Woodfordin B production, with low to moderate fertility conditions promoting maximum tannin accumulation [14] [16]. This response reflects the carbon-nutrient balance hypothesis, where limited nutrient availability redirects carbon flow from primary growth processes toward secondary metabolite production. Under nutrient stress, plants allocate relatively more carbon to defense compounds like tannins while reducing investment in protein-rich growth tissues.
Seasonal variation significantly impacts Woodfordin B production, with peak accumulation occurring during the dry season coinciding with the flowering period [17] [11]. This temporal pattern reflects developmental regulation of biosynthetic gene expression and the plant's preparation for reproductive success under challenging environmental conditions. The molecular basis involves seasonal changes in hormone levels, particularly abscisic acid and jasmonic acid, which regulate stress-responsive gene networks controlling tannin biosynthesis.
Altitudinal gradients influence Woodfordin B production, with higher elevations (1000-2000 meters) generally favoring increased tannin accumulation [17]. The enhanced production at altitude results from multiple stress factors including increased ultraviolet radiation, temperature fluctuations, and reduced atmospheric pressure. These stressors collectively activate defense response pathways that upregulate hydrolyzable tannin biosynthesis.
Soil pH conditions affect Woodfordin B production through their influence on nutrient availability and enzyme activity, with slightly acidic to neutral conditions (pH 6.0-7.5) proving optimal [17] [18]. pH-dependent changes in nutrient solubility affect plant nutritional status, which in turn influences carbon allocation to secondary metabolites. Additionally, the pH environment directly affects the activity of key biosynthetic enzymes, with most showing optimal function under near-neutral conditions.
| Environmental Factor | Optimal Range | Effect on Production | Molecular Mechanism |
|---|---|---|---|
| Temperature | 25-30°C | Increases with moderate warming | Enhanced enzyme activity and gene expression |
| Water availability | Dry to moderate moisture | Drought stress enhances content | Osmotic stress triggers phenolic pathways |
| Light intensity | Direct sunlight (6+ hours) | Full sun maximizes biosynthesis | Light-dependent transcriptional activation |
| Soil nutrients | Low to moderate fertility | Nutrient stress promotes tannin accumulation | Carbon allocation to secondary metabolites |
| Seasonal variation | Dry season peak | Peak during flowering season | Developmental regulation of biosynthetic genes |
| Altitude | 1000-2000m elevation | Higher altitudes favor production | UV stress response activation |
| pH conditions | pH 6.0-7.5 | Slightly acidic to neutral optimal | pH-dependent enzyme activity optimization |